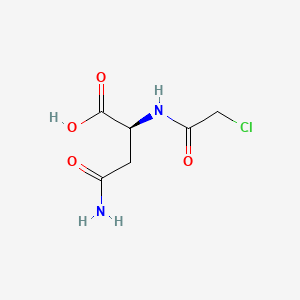

Chloroacetyl-L-asparagine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOREWCHUWIPOO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721379 | |

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122723-93-7 | |

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

L-Asparagine’s α-amino group is deprotonated in a basic aqueous medium (pH 8–10), typically using sodium hydroxide or potassium carbonate. Chloroacetyl chloride is introduced dropwise at 0–5°C to minimize side reactions such as hydrolysis or over-acetylation. The reaction is summarized as:

After completion, the product is isolated by acidifying the mixture to pH 2–3, precipitating the compound, and purifying it via recrystallization from ethanol-water.

Yield and Optimization

Initial reports of similar chloroacetylation reactions for dipeptides indicate yields of 62–75%. Key optimizations include:

-

Stoichiometry : A 1:1.2 molar ratio of L-asparagine to chloroacetyl chloride ensures complete acetylation.

-

Temperature : Maintaining temperatures below 10°C reduces byproduct formation.

-

Solvent System : Aqueous-organic biphasic systems (e.g., water/dichloromethane) enhance reaction efficiency.

Solid-Phase Synthesis for Scalable Production

Solid-phase peptide synthesis (SPPS) methodologies, though traditionally used for peptide chains, have been adapted for N-acylated amino acids like Chloroacetyl-L-asparagine. This method offers advantages in scalability and purity control.

Procedure Overview

-

Resin Loading : L-Asparagine is anchored to a Wang resin via its carboxyl group using a coupling agent like DCC (dicyclohexylcarbodiimide).

-

Chloroacetylation : The immobilized amino acid reacts with chloroacetic anhydride in dimethylformamide (DMF), selectively acylating the α-amino group.

-

Cleavage and Deprotection : The product is cleaved from the resin using trifluoroacetic acid (TFA), yielding Chloroacetyl-L-asparagine with purities exceeding 90%.

Comparative Performance

Solid-phase methods achieve yields of 70–75%, marginally higher than solution-phase approaches, owing to reduced intermediate losses. However, the requirement for specialized resins and reagents increases operational costs.

Enzymatic Resolution for Enantiopure Products

Enzymatic methods are employed to resolve racemic mixtures or enhance enantiomeric purity, particularly when starting from non-chiral precursors. Bacillus proteases (e.g., Savinase) and subtilisins (e.g., Alkalase) catalyze the selective hydrolysis of ester intermediates, enabling isolation of the L-enantiomer.

Process Details

-

Esterification : Racemic asparagine is converted to its methyl ester using thionyl chloride in methanol.

-

Enzymatic Hydrolysis : Subtilisin Carlsberg selectively hydrolyzes the D-ester, leaving the L-ester intact.

-

Chloroacetylation : The resolved L-ester undergoes chloroacetylation, followed by ester hydrolysis to yield Chloroacetyl-L-asparagine.

Efficiency Metrics

-

Conversion Rate : ~50% enantiomeric excess (ee) achieved in 12 hours at pH 8.5.

-

Yield : 45–50% after purification by extraction with dichloromethane.

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-effectiveness and reproducibility. Key parameters include solvent selection, catalyst use, and reaction scaling.

Solvent Systems

Catalytic Enhancements

-

Immobilized Enzymes : Subtilisin immobilized on chitosan beads retains 80% activity over 10 cycles, reducing costs.

-

Microwave Assistance : Reduced reaction times (30 minutes vs. 24 hours) under microwave irradiation at 50°C.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity and compliance with pharmaceutical standards.

Physicochemical Properties

Analyse Chemischer Reaktionen

Types of Reactions: Chloroacetyl-L-asparagine can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed to yield L-asparagine and chloroacetic acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Hydrolysis: Can be carried out using aqueous acid or base.

Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

Substitution Reactions: Yield various substituted derivatives of L-asparagine.

Hydrolysis: Produces L-asparagine and chloroacetic acid.

Oxidation and Reduction: Result in oxidized or reduced forms of the compound, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cell Culture Applications

Chloroacetyl-L-asparagine can be utilized as a supplement in cell culture media to promote the growth of various cell types. L-asparagine, the parent compound, is known to enhance cell proliferation and viability in both normal and cancerous cells.

- Enhancement of Cell Growth : Research indicates that L-asparagine supplementation in culture media significantly improves the yield of bioproducts in engineered cell lines such as Chinese hamster ovary (CHO) cells. For instance, when CHO cells are supplemented with a combination of asparagine and glutamine, the specific antibody production rate increases dramatically .

- Role in Tumor Cell Growth : Certain tumor cells, including those from breast cancer and non-small-cell lung cancer, exhibit dependency on external L-asparagine due to their inability to synthesize it internally. This dependency highlights the importance of asparagine in supporting tumor growth and survival .

Cancer Treatment

Chloroacetyl-L-asparagine's relevance extends into oncology, particularly concerning its role in inhibiting tumor growth through the modulation of asparagine levels.

- L-Asparaginase Therapy : L-asparaginase is a well-established enzyme used in chemotherapy for treating acute lymphoblastic leukemia and lymphomas. By depleting asparagine levels in the bloodstream, it starves tumor cells that rely on this amino acid for growth. Studies have shown that administering L-asparaginase can significantly reduce the spread of aggressive tumors in animal models .

- Mechanism of Action : The mechanism involves the hydrolysis of L-asparagine into L-aspartate and ammonia, effectively lowering asparagine availability for sensitive tumor cells. This has been observed to lead to substantial tumor inhibition .

Food Industry Applications

Chloroacetyl-L-asparagine also finds applications in the food industry, particularly concerning food safety.

- Reduction of Acrylamide Formation : Acrylamide is a neurotoxin formed during high-temperature cooking processes, particularly in fried foods. The use of L-asparaginase helps reduce acrylamide levels by catalyzing the hydrolysis of L-asparagine, thus preventing its reaction with reducing sugars that leads to acrylamide formation .

- Industrial Production : The industrial production of L-asparaginase from microbial sources has been explored extensively to enhance its application in food processing while maintaining flavor and texture integrity .

Case Study 1: Cancer Treatment Efficacy

A study conducted by researchers at UNC Lineberger demonstrated that blocking asparagine availability through dietary restrictions or pharmacological means significantly reduced the metastatic potential of triple-negative breast cancer cells in mice models. This highlights the therapeutic potential of targeting asparagine metabolism in cancer treatment .

Case Study 2: Bioproduct Yield Optimization

In a controlled experiment involving CHO cells, optimizing the ratio of asparagine to glutamine resulted in an 85% increase in cell-specific productivity for monoclonal antibody production. This underscores the critical role that amino acid supplementation plays in biomanufacturing processes .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cell Culture | CHO cell bioproduction | Increased antibody yield with asparagine supplementation |

| Cancer Treatment | L-asparaginase therapy | Reduced tumor spread in aggressive breast cancer models |

| Food Industry | Acrylamide reduction | Effective hydrolysis of L-asparagine reduces neurotoxin formation |

Wirkmechanismus

The mechanism of action of Chloroacetyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares Chloroacetyl-L-asparagine with L-asparagine, acetyl-L-asparagine, and a representative peptide containing L-asparagine (CAS 652143-25-4) :

Key Observations :

- Chloroacetyl vs. Acetyl Groups : The chloroacetyl group in Chloroacetyl-L-asparagine increases molecular weight by ~75.5 g/mol compared to L-asparagine, while the acetyl group adds ~42 g/mol. The chlorine atom enhances electrophilicity, making it more reactive than acetylated analogs .

- Solubility : L-Asparagine is highly water-soluble due to its polar side chain. Chloroacetylation introduces hydrophobic character, likely reducing solubility compared to the parent compound. Acetyl-L-asparagine may retain moderate solubility due to the smaller acetyl group.

- Polar Surface Area (PSA) : Chloroacetyl-L-asparagine’s PSA (~150 Ų) is higher than L-asparagine (~106 Ų) but lower than complex peptides like CAS 652143-25-4 (354 Ų), influencing membrane permeability and bioavailability .

Toxicity and Stability

- Chloroacetyl-L-asparagine : The presence of chlorine may introduce toxicity risks, as seen in chloroacetyl chloride (irritant, corrosive) . Hydrolysis under basic conditions could release hydrochloric acid, necessitating careful handling.

- Acetyl-L-asparagine: Generally recognized as safe (GRAS) due to the non-reactive acetyl group, with stability in physiological pH ranges.

- L-Asparagine: Naturally occurring and non-toxic, widely used in supplements and cell culture media .

Biologische Aktivität

Chloroacetyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a chloroacetyl group. This modification may influence its biological properties, particularly in pharmacological contexts. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and potential therapeutic applications.

Chloroacetyl-L-asparagine can be synthesized through the reaction of L-asparagine with chloroacetic acid. The resulting compound possesses unique chemical characteristics that may enhance its interaction with biological systems. The chloroacetyl group can affect the compound's solubility, stability, and reactivity, potentially leading to varied biological effects compared to its parent amino acid.

The biological activity of Chloroacetyl-L-asparagine is primarily linked to its role as a substrate for various enzymes and its interaction with cellular pathways:

- Enzyme Interaction : Similar to L-asparagine, Chloroacetyl-L-asparagine may serve as a substrate for L-asparaginase (L-ASNase), which catalyzes the hydrolysis of asparagine to aspartate and ammonia. This reaction is crucial in cancer therapy, particularly for treating hematological malignancies like acute lymphoblastic leukemia (ALL), where tumor cells rely on external sources of asparagine for growth .

- Cellular Uptake : The uptake mechanisms for amino acids in cells may also apply to Chloroacetyl-L-asparagine. It could utilize transporters that facilitate the entry of amino acids into cells, thus influencing cellular metabolism and signaling pathways .

Pharmacological Effects

Research indicates that derivatives of L-asparagine exhibit various pharmacological activities:

- Antitumor Activity : Chloroacetyl derivatives have been studied for their potential antitumor effects. By depleting extracellular asparagine levels, these compounds can selectively starve cancer cells that are unable to synthesize sufficient amounts of this amino acid .

- Neuroprotective Effects : As an amino acid precursor, it may play a role in neurotransmitter synthesis, potentially offering neuroprotective benefits under certain conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of modified asparagines:

- Antineoplastic Studies : A study demonstrated that modified forms of L-asparagine can enhance the efficacy of L-ASNase by improving stability and reducing immunogenicity. This modification allows for more effective treatment regimens in leukemia patients .

- Toxicology Assessments : Research into the toxicity profiles of chloroacetyl derivatives indicates low toxicity at therapeutic doses, which is critical for their application in clinical settings .

- Cell Culture Applications : In vitro studies have shown that Chloroacetyl-L-asparagine can support cell growth in specific culture conditions, similar to L-asparagine. This property makes it a candidate for use in cell culture media where enhanced growth factors are needed .

Data Table: Biological Activities of Chloroacetyl-L-asparagine

Q & A

What experimental protocols ensure reproducible synthesis and characterization of Chloroacetyl-L-asparagine?

Basic Research Focus

To achieve reproducible synthesis, researchers should:

- Document reaction conditions (solvent, temperature, molar ratios) and purification steps (e.g., column chromatography, recrystallization) in detail .

- Validate product identity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm purity (>95%) and structural integrity .

- Include control experiments (e.g., unmodified L-asparagine reactions) to rule out side products.

For characterization, adhere to IUPAC nomenclature and provide raw spectral data in supplementary materials to enable independent verification .

How can researchers resolve contradictions in thermodynamic or kinetic data for Chloroacetyl-L-asparagine?

Advanced Research Focus

Contradictions often arise from methodological variability. To address this:

- Compare experimental setups : Assess differences in techniques (e.g., calorimetry vs. computational modeling) and environmental conditions (pH, ionic strength) .

- Apply statistical rigor : Use ANOVA or t-tests to evaluate significance of discrepancies and report effect sizes (e.g., Cohen’s d) to quantify magnitude .

- Replicate studies : Cross-validate results using alternative methods (e.g., isothermal titration calorimetry for binding affinity vs. surface plasmon resonance) .

Publish negative results and methodological limitations to guide future studies .

What strategies optimize the stability of Chloroacetyl-L-asparagine in aqueous solutions for biological assays?

Basic Research Focus

Stability challenges in aqueous media require:

- pH optimization : Conduct stability assays across a pH range (e.g., 4–9) to identify degradation thresholds .

- Additive screening : Test stabilizers (e.g., glycerol, cyclodextrins) or antioxidants (e.g., ascorbic acid) to inhibit hydrolysis/oxidation .

- Real-time monitoring : Use LC-MS or UV-Vis spectroscopy to track degradation kinetics under physiological conditions (37°C, 150 mM NaCl) .

How should researchers design experiments to investigate Chloroacetyl-L-asparagine’s role in enzymatic or cellular systems?

Advanced Research Focus

For mechanistic studies:

- Dose-response assays : Establish concentration ranges using Hill slope analysis to determine EC₅₀/IC₅₀ values .

- Inhibitor controls : Include competitive inhibitors (e.g., unmodified L-asparagine) to confirm target specificity .

- Multi-omics integration : Pair metabolomics (e.g., intracellular asparagine levels) with proteomics (e.g., enzyme activity assays) to map systemic effects .

For cell-based studies, report cell line origins, passage numbers, and statistical power calculations (e.g., n ≥ 3 biological replicates) to ensure rigor .

What analytical frameworks are recommended for interpreting conflicting data on Chloroacetyl-L-asparagine’s bioactivity?

Advanced Research Focus

To reconcile conflicting bioactivity

- Meta-analysis : Aggregate datasets from multiple studies using PRISMA guidelines, weighting results by sample size and methodology robustness .

- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., chloroacetyl group position) with activity trends using QSAR software .

- Error-source mapping : Classify discrepancies as technical (e.g., instrumentation variability) or biological (e.g., cell line heterogeneity) .

Publish detailed methodological appendices to facilitate cross-study comparisons .

How can researchers validate computational predictions of Chloroacetyl-L-asparagine’s binding modes?

Advanced Research Focus

Computational models (e.g., molecular docking, MD simulations) require experimental validation:

- Crystallography : Co-crystallize Chloroacetyl-L-asparagine with target enzymes (e.g., asparaginase) to resolve binding poses .

- Mutagenesis studies : Introduce point mutations at predicted binding sites and measure activity changes via kinetic assays (kcat/KM) .

- SPR/BLI : Quantify binding affinities (KD) and compare with computational ΔG values to assess model accuracy .

What methodologies enhance the detection sensitivity of Chloroacetyl-L-asparagine in complex matrices?

Basic Research Focus

For trace-level detection in biological samples:

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

- Advanced instrumentation : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sub-ng/mL sensitivity .

- Internal standards : Isotopically labeled analogs (e.g., ¹³C-L-asparagine) improve quantification accuracy via standard addition curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.